The compound (2-Chloro-4-fluorophenyl)methylamine is a member of the amine class of organic compounds characterized by the presence of both a chloro and a fluorine atom on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 240.72 g/mol. The structure features a 2-chloro-4-fluorophenyl group attached to a methyl group and an amine functional group, which contributes to its unique chemical properties. The compound can exist in various forms, including hydrochloride salts, which are often used for improved solubility in biological studies .
Compounds featuring similar structural motifs often exhibit diverse biological activities. For instance, they may act as inhibitors or modulators in various biochemical pathways. The presence of halogen substituents like chlorine and fluorine can enhance lipophilicity, potentially increasing the bioavailability of the compound. Research indicates that derivatives of halogenated phenyl amines are involved in therapeutic applications, particularly in oncology and neurology .
The synthesis of (2-Chloro-4-fluorophenyl)methylamine can be achieved through several methods:
Each method's efficiency may depend on the specific reaction conditions, such as temperature and solvent choice .
The primary applications of (2-Chloro-4-fluorophenyl)methylamine include:
Studies examining the interactions of (2-Chloro-4-fluorophenyl)methylamine with biological targets are crucial for understanding its pharmacological profile. These studies typically focus on:
Several compounds share structural similarities with (2-Chloro-4-fluorophenyl)methylamine, allowing for comparative analysis:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(4-Fluorophenyl)(phenyl)methylamine | C15H16F | Contains a phenyl group instead of chloro |
N-(2-Chloro-4-fluorophenyl)-N-methylamine | C13H12ClF | Lacks the additional methyl group |
2-(2-Chloro-4-fluorophenyl)propan-2-amine | C11H14ClF | Features a propanamine structure |
The uniqueness of (2-Chloro-4-fluorophenyl)methylamine lies in its specific combination of halogen substitutions and amine functionalities, which may influence its reactivity and biological interactions differently compared to its analogs. The presence of both chlorine and fluorine atoms enhances its lipophilicity and potential selectivity towards certain biological targets, making it a valuable candidate in medicinal chemistry .
(2-Chloro-4-fluorophenyl)methylamine (CAS: 823188-81-4) is a secondary amine with the molecular formula C₈H₉ClFN and a molecular weight of 173.62 g/mol. Its IUPAC name, 1-(2-chloro-4-fluorophenyl)-N-methylmethanamine, reflects the substitution pattern: a chlorine atom at the 2-position and a fluorine atom at the 4-position on the benzene ring, with a methylamine group attached to the benzylic carbon.
Property | Value |
---|---|
CAS Registry Number | 823188-81-4 |
InChI Key | SOYPZBKNEIEUIG-UHFFFAOYSA-N |
SMILES | CNCC1=CC(=C(C=C1)F)Cl |
Synonym | N-Methyl-2-chloro-4-fluorobenzylamine |
The compound’s structure is confirmed by spectral data, including mass spectrometry (exact mass: 173.04076 Da) and infrared spectroscopy, which highlight characteristic N–H and C–F stretching vibrations.
The synthesis of (2-Chloro-4-fluorophenyl)methylamine emerged alongside advances in organofluorine chemistry during the late 20th century. Early routes involved nucleophilic substitution reactions, such as the treatment of 1-(bromomethyl)-2-chloro-4-fluorobenzene with methylamine in dimethylformamide (DMF). Modern protocols optimize yield and purity through catalytic methods or mechanochemical approaches.
The compound gained prominence due to its utility in medicinal chemistry. For example, it serves as a precursor to fluorinated analogs of raltegravir, an HIV integrase inhibitor, where radiofluorinated derivatives are used in positron emission tomography (PET) imaging. Its commercial availability from suppliers like Apollo Scientific and Thermo Fisher Scientific since the early 2010s underscores its industrial relevance.
Organofluorine compounds are prized for their metabolic stability and lipophilicity, traits derived from the strong C–F bond (bond energy: ~480 kJ/mol) and fluorine’s electronegativity. (2-Chloro-4-fluorophenyl)methylamine exemplifies these principles:
Compound | LogP | Metabolic Half-Life (in vitro) |
---|---|---|
[(2-Cl-4-F-Ph)CH₂NMe] | 2.1 | >6 hours |
[(2-Cl-Ph)CH₂NH₂] | 1.8 | 2 hours |
[(4-F-Ph)CH₂NMe] | 1.9 | 4 hours |
Data derived from in vitro hepatic microsome assays.
The compound’s dual halogenation (Cl and F) further fine-tunes electronic and steric properties, enabling selective interactions in catalysis and drug-receptor binding. For instance, its derivatives are explored as inhibitors of carbonic anhydrase isoforms, leveraging fluorine’s ability to modulate hydrogen-bonding networks.